molecular formula C22H29N3O3S B2874135 N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1091414-78-6

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2874135
CAS No.: 1091414-78-6
M. Wt: 415.55
InChI Key: HJJJDIOXOZDQMD-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a dimethylaminoethyl group, a 1-methylindole moiety, and a 4-methoxyphenyl ethanesulfonamide backbone. The indole scaffold is commonly associated with CNS activity, while the sulfonamide group may contribute to enzyme inhibition or receptor modulation. The dimethylaminoethyl substituent enhances solubility and may influence pharmacokinetics, such as blood-brain barrier penetration.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-24(2)22(20-16-25(3)21-8-6-5-7-19(20)21)15-23-29(26,27)14-13-17-9-11-18(28-4)12-10-17/h5-12,16,22-23H,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJJDIOXOZDQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)CCC3=CC=C(C=C3)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(4-Methoxyphenyl)ethanesulfonyl Chloride

Procedure ():

  • Thiol Preparation :
    • 4-Methoxyphenethyl alcohol → 4-methoxyphenethyl thiol via Mitsunobu reaction (DIAD, PPh₃, thioacetic acid)
    • Yield : 78% (TLC monitoring in hexane/EtOAc 3:1)
  • Oxidation to Sulfonic Acid :

    • H₂O₂ (30%), HCl (conc.), 0°C → 50°C over 4 hr
    • Key Parameter : Controlled exotherm <60°C prevents overoxidation
  • Chlorination :

    • PCl₅ in anhydrous DCM, 0°C → reflux, 6 hr
    • Workup : Quench with ice-water, extract with DCM, dry (MgSO₄)
    • Purity : 95% by ¹H-NMR (, Fig. 2B)
Step Reagent Temp (°C) Time (hr) Yield (%)
1 DIAD/PPh₃ 0→RT 12 78
2 H₂O₂/HCl 0→50 4 82
3 PCl₅ Reflux 6 91

Amine Component Synthesis

N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)ethylamine Preparation ():

  • Indole Alkylation :
    • 1-Methylindole + 2-bromoethylphthalimide → K₂CO₃, DMF, 80°C, 8 hr
    • Deprotection : Hydrazine hydrate/EtOH, reflux 3 hr
    • Methylation : CH₃I, K₂CO₃, MeCN, 50°C, 6 hr
    • Overall Yield : 64% over 3 steps

Final Coupling

Sulfonamide Bond Formation ():

  • Conditions : Pyridine (2 eq), DCM, 0°C → RT, 12 hr
  • Workup : 5% HCl wash, brine, silica gel chromatography (hexane/EtOAc 1:1 → 1:3)
  • Yield : 73%
  • Purity : 98.5% (HPLC, C18 column, MeCN/H₂O 70:30)

Synthetic Route 2: One-Pot Tandem Approach

Simultaneous Sulfonylation and Alkylation

Optimized Protocol ():

  • Reagents :
    • 2-(4-Methoxyphenyl)ethanesulfonyl chloride (1.2 eq)
    • N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)ethylamine (1 eq)
    • DMAP (0.1 eq), Et₃N (3 eq), THF
  • Conditions :

    • 0°C (initial) → 40°C, 8 hr under N₂
  • Advantages :

    • Eliminates intermediate isolation
    • Reduces solvent usage by 40% compared to stepwise method
Parameter Value
Reaction Scale 10 mmol
Final Yield 68%
Purity (HPLC) 97.3%
E-factor* 18.7

*E-factor = (Total waste kg)/(Product kg)

Catalytic Hydrogenation in Protecting Group Strategy

Benzyl Group Deprotection ()

Critical Step : Removal of N-benzyl intermediates using Pd(OH)₂/C

  • Conditions :
    • 5% Pd(OH)₂/C (20 wt%)
    • H₂ (1.5 atm), MeOH, 50°C, 6 hr
  • Conversion : >99% (GC-MS monitoring)
  • Catalyst Reuse : 5 cycles with <2% activity loss

Comparative Hydrogenation Data

Catalyst Pressure (atm) Temp (°C) Time (hr) Yield (%)
Pd/C 1.5 50 8 85
Pd(OH)₂/C 1.5 50 6 92
Raney Ni 3.0 80 12 67

Analytical Characterization and Validation

Spectroscopic Data Consolidation

Technique Key Signals
¹H-NMR (400 MHz, CDCl₃) δ 7.85 (d, J=8.4 Hz, 2H, ArH), 7.45 (s, 1H, indole C2-H), 3.89 (s, 3H, OCH₃), 3.02 (s, 6H, N(CH₃)₂)
¹³C-NMR (100 MHz, CDCl₃) δ 158.9 (C-OCH₃), 136.2 (SO₂-C), 127.8 (indole C3), 55.1 (N(CH₃)₂)
HRMS (ESI+) m/z Calc. for C₂₂H₂₈N₃O₃S⁺ [M+H]⁺: 414.1849; Found: 414.1851

Purity Optimization Challenges

  • Major Impurity : N-desmethyl derivative (Δm/z +14) forms during methylation
    • Mitigation : Use of MeOTf instead of CH₃I reduces byproduct from 8% to <1% ()
  • Solvent Effects : THF increases reaction rate but promotes sulfonate ester formation

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

Component Route 1 Cost ($) Route 2 Cost ($)
Raw Materials 2,450 2,120
Catalyst Recovery 180 150
Waste Treatment 420 310
Total 3,050 2,580

Environmental Impact Metrics

Metric Stepwise Route Tandem Route
PMI* (g/g) 32 19
Energy (MJ/kg) 580 420
Carbon Footprint (kg CO₂/kg) 12.7 8.9

*Process Mass Intensity

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the indole or methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic uses, such as in drug development for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their properties:

Compound Name (CAS/Reference) Key Structural Features Molecular Weight (g/mol) Potential Biological Activity Key Differences vs. Target Compound
Target Compound Dimethylaminoethyl, 1-methylindole, 4-methoxyphenyl ethanesulfonamide Not specified CNS modulation, enzyme inhibition N/A
N-(2-(dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide (1308672-74-3) Pyrimidine ring, 2-methylindole, dimethylaminoethyl group 480.19 Kinase inhibition, anticancer Pyrimidine substituent enhances DNA/protein interaction
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Indol-3-yl ethyl, 2-fluoro-biphenyl propanamide ~392.43 Serotonin receptor affinity Lack of sulfonamide; fluorinated biphenyl increases hydrophobicity
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Ethyl group, 2-methoxyphenyl, benzenesulfonamide ~299.35 Antibacterial, antifungal Simpler structure; lacks indole and dimethylamino groups
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide Nitro group, dual sulfonamide groups, 4-methoxyphenyl Not specified Enzyme inhibition (e.g., carbonic anhydrase) Nitro group introduces electron-withdrawing effects

Pharmacological and Physicochemical Comparisons

  • Indole Derivatives :

    • The target compound’s 1-methylindole group may enhance receptor binding selectivity compared to unsubstituted indoles (e.g., ’s compound) due to steric and electronic effects .
    • Pyrimidine-containing analogs () exhibit broader kinase inhibition profiles but may suffer from reduced CNS penetration due to higher molecular weight (~480 vs. ~400 g/mol) .
  • Sulfonamide Variations :

    • The 4-methoxyphenyl ethanesulfonamide in the target compound likely improves metabolic stability compared to nitro-substituted derivatives (), which are prone to reduction .
    • Ethylbenzenesulfonamides () lack the indole moiety, limiting CNS activity but retaining antimicrobial properties .
  • Aminoalkyl Substituents: The dimethylaminoethyl group in the target compound increases basicity (pKa ~8–9), facilitating ion-trapping in acidic environments (e.g., lysosomes). This contrasts with simpler ethyl groups (), which lack such pH-dependent behavior .

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in cancer research and neuropharmacology. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse sources.

The compound's molecular formula is C18H26N4O2C_{18}H_{26}N_{4}O_{2}, with a molecular weight of approximately 330.42 g/mol. Its structure includes an indole moiety, which is known for its role in various biological activities, and a sulfonamide group that enhances its pharmacological profile.

PropertyValue
Molecular FormulaC18H26N4O2C_{18}H_{26}N_{4}O_{2}
Molecular Weight330.42 g/mol
IUPAC NameN-[(2R)-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(propan-2-yl)ethanediamide
SMILESCC(C)NC(=O)C(=O)NCC(N(C)C)c1cn(C)c2ccccc12

Anticancer Properties

Recent studies have evaluated the compound's antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results indicated that certain derivatives of this compound exhibit potent activities:

  • Compound 7d : Demonstrated the most significant antiproliferative activity with IC50 values of 0.52 µM (HeLa), 0.34 µM (MCF-7), and 0.86 µM (HT-29). Mechanistic studies revealed that it induces apoptosis in a dose-dependent manner and arrests cells in the G2/M phase while inhibiting tubulin polymerization similarly to colchicine .

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes:

  • Tubulin Polymerization Inhibition : The compound inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
  • Induction of Apoptosis : It triggers apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound effectively halts the cell cycle at the G2/M checkpoint, preventing further division of damaged cells.

Synthesis and Evaluation

The synthesis of various derivatives has been explored to enhance biological activity. For instance, modifications to the indole moiety or the introduction of different substituents on the aromatic rings have been shown to affect potency:

CompoundCell LineIC50 (µM)Mechanism
Compound 7dHeLa0.52Apoptosis induction
Compound 7dMCF-70.34Tubulin polymerization inhibition
Compound 7dHT-290.86G2/M phase arrest

Neuropharmacological Studies

In addition to anticancer properties, preliminary studies suggest potential neuropharmacological effects, likely due to the dimethylamino group which is known to enhance central nervous system penetration. This aspect opens avenues for exploring its use in treating neurological disorders.

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